6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylicacid
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Overview
Description
6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its diverse pharmacological activities.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2(3H)-benzoxazolone (MBOA): Known for its biological nitrification inhibition activity.
6,7-Dimethoxy-2,4-quinazolinedione: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific structural features and diverse biological activities
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-3-6-5-8(11(12)13)16-9(6)10(7)15-2/h3-4,8H,5H2,1-2H3,(H,12,13) |
InChI Key |
XALBITZMEGRTBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(O2)C(=O)O)C=C1)OC |
Origin of Product |
United States |
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